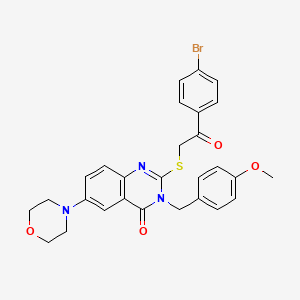

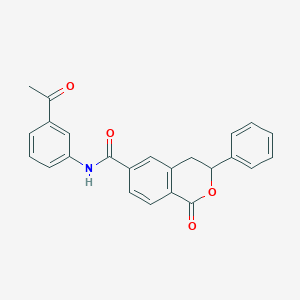

![molecular formula C11H11NO3 B2816175 Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one CAS No. 2490420-63-6](/img/structure/B2816175.png)

Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spiro compounds are characterized by having two molecular rings with only one common atom . The compound “Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one” is a type of spiro compound. It is related to 1,2-Dioxolane, a chemical compound with formula C3H6O2, consisting of a ring of three carbon atoms and two oxygen atoms in adjacent positions .

Molecular Structure Analysis

Spiro compounds present a twisted structure of two or more rings (a ring system), in which 2 or 3 rings are linked together by one common atom . The common atom that connects the two (or sometimes three) rings is called the spiro atom . In the case of “Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one”, the structure would likely involve a dioxolane ring and a dihydroquinoline ring connected at a common atom.Applications De Recherche Scientifique

Antioxidant Activity

A study has shown that spiro-isatin-based Schiff bases, which include the compound , exhibit significant antioxidant activity . The compound was found to have DPPH, CUPRAC, and ABTS cation radical scavenging abilities . This antioxidant activity could be potentially useful in combating oxidative stress, which is implicated in various serious diseases such as cancer, heart diseases, diabetes, arteriosclerosis, and cataracts .

Role in Drug Design

Spiroindole and spirooxindole scaffolds, which include the compound “Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one”, are important in drug design processes . These compounds have been found to have bioactivity against cancer cells, microbes, and various types of diseases affecting the human body . Their inherent three-dimensional nature and ability to project functionalities in all three dimensions make them attractive targets in drug discovery .

Use in Stereoselective Syntheses

Spiro compounds, including the one , have been used as auxiliary compounds in stereoselective syntheses . This process is crucial in the production of enantiomerically pure compounds, which are important in the pharmaceutical industry .

Application in Electronic Displays

Spiro compounds have found applications in electronic displays . Their unique chemical structure can be leveraged to create materials with specific optical properties, making them suitable for use in display technologies .

Use in Optical Data Storage Devices

The unique properties of spiro compounds have also been utilized in optical data storage devices . These devices use light to read and write data, and the optical properties of spiro compounds can be tailored to enhance the performance of these devices .

Role in the Synthesis of Other Compounds

The compound “Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one” can also serve as a precursor in the synthesis of other complex organic compounds . Its unique structure can be leveraged to create a variety of other compounds with diverse properties .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s worth noting that spiro heterocycle frameworks, to which this compound belongs, are highly sought-after targets in drug discovery due to their diverse biological and pharmacological activities .

Mode of Action

Compounds with similar spiro heterocycle frameworks have been found to exhibit diversified biological and pharmacological activity

Biochemical Pathways

Spiro heterocycles have been found to exhibit a wide range of biological and pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Spiro heterocycle frameworks have been associated with diverse biological and pharmacological activities, suggesting that en300-26674102 may have multiple effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-9-3-4-11(14-6-7-15-11)8-2-1-5-12-10(8)9/h1-2,5H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQGANNPJVKETM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3=C(C1=O)N=CC=C3)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

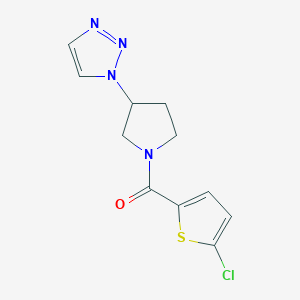

![4-[4-Methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2816093.png)

![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine](/img/structure/B2816103.png)

![2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2816104.png)

![5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B2816105.png)

![1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione](/img/structure/B2816106.png)

![N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B2816108.png)

![2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid](/img/structure/B2816109.png)

![N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2816115.png)